molecular formula C5H5NO B6291700 2-Oxocyclobutane-1-carbonitrile CAS No. 52903-54-5

2-Oxocyclobutane-1-carbonitrile

Cat. No. B6291700
CAS RN: 52903-54-5
M. Wt: 95.10 g/mol
InChI Key: PTXNIPMCMAOFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxocyclobutane-1-carbonitrile (OCBC) is an organic compound with a variety of applications in the pharmaceutical, chemical, and agricultural industries. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. OCBC is also used as a catalyst in the production of a variety of products, including polymers and biopolymers. Additionally, it has been used in the production of biodegradable plastics and as a corrosion inhibitor.

Scientific Research Applications

2-Oxocyclobutane-1-carbonitrile has a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the production of polymers and biopolymers. Additionally, it has been used in the production of biodegradable plastics and as a corrosion inhibitor. 2-Oxocyclobutane-1-carbonitrile has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Mechanism of Action

2-Oxocyclobutane-1-carbonitrile is a cyclic carbonitrile which can act as a nucleophile in the presence of a strong acid. It can react with a variety of substrates, including alcohols, amines, and carboxylic acids, to form a variety of products. It can also act as a catalyst in the formation of polymers and biopolymers.
Biochemical and Physiological Effects
2-Oxocyclobutane-1-carbonitrile has a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Additionally, it has been shown to have antifungal activity against several species of fungi. It has also been shown to have cytotoxic activity against a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

2-Oxocyclobutane-1-carbonitrile has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound. Additionally, it is soluble in a variety of solvents and is stable under a variety of conditions. However, it can be toxic in high concentrations, and it can react with a variety of substrates.

Future Directions

The potential future applications of 2-Oxocyclobutane-1-carbonitrile are numerous. It could be used in the production of biodegradable plastics or as a corrosion inhibitor. Additionally, it could be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, it could be used in the synthesis of drugs and agrochemicals. Finally, it could be used as a catalyst in the production of polymers and biopolymers.

Synthesis Methods

2-Oxocyclobutane-1-carbonitrile can be synthesized through a variety of methods, including the reaction of cyclobutanol with cyanogen bromide, the reaction of cyclobutanol with cyanuric chloride, and the reaction of cyclobutanol with ethyl cyanoacetate. The reaction of cyclobutanol with cyanuric chloride is the most common method of synthesis, and it is a simple and cost-effective method of producing 2-Oxocyclobutane-1-carbonitrile.

properties

IUPAC Name

2-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNIPMCMAOFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxocyclobutane-1-carbonitrile

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